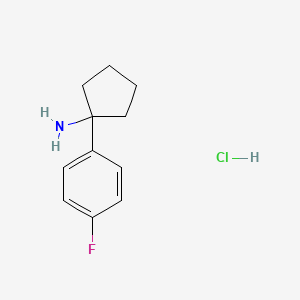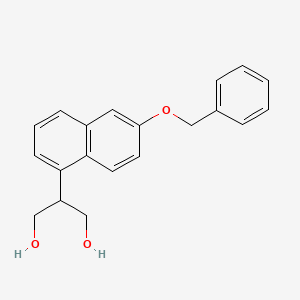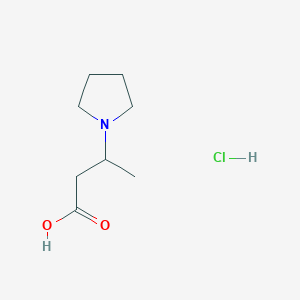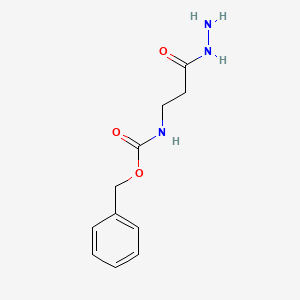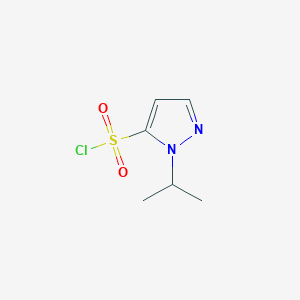
3-(3-Phenylpropoxy)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Phenylpropoxy)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1185301-70-5 . It has a molecular weight of 241.76 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “3-(3-phenylpropoxy)pyrrolidine hydrochloride” and its Inchi Code is "1S/C13H19NO.ClH/c1-2-5-12 (6-3-1)7-4-10-15-13-8-9-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H" .Physical And Chemical Properties Analysis
“3-(3-Phenylpropoxy)pyrrolidine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 241.76 .Scientific Research Applications
1. Tumor Cell Growth Inhibition
Functionalized pyrrolidines, like 3-(3-Phenylpropoxy)pyrrolidine hydrochloride, have shown potential in inhibiting the growth of tumor cells. A study demonstrated that derivatives of pyrrolidine-3,4-diol inhibited the growth of human glioblastoma and melanoma cells, highlighting their selective action towards tumor cells compared to normal cells (Fiaux et al., 2005).
2. Herbicidal Applications
3-(3-Phenylpropoxy)pyrrolidine hydrochloride derivatives have been synthesized and evaluated as potential herbicides. Certain compounds within this class showed significant herbicidal activity, with a particular emphasis on specific electron-donating substituents enhancing this activity (Zhu et al., 2005).
3. Medicinal Chemistry
Pyrrolidines are integral in medicinal chemistry due to their presence in various biologically active molecules. They have been synthesized for various purposes, including antibacterial, antifungal, antimalarial, and antitubercular activities. Studies have shown that certain pyrrolidine derivatives exhibit activities comparable to established drugs (Haddad et al., 2015).
4. Synthesis of Novel Compounds
The synthesis of 3-(3-Phenylpropoxy)pyrrolidine hydrochloride derivatives has been explored for creating novel compounds with potential applications in various fields. These syntheses have led to new molecular structures that could be relevant in pharmacology and material science (Murthy et al., 2017).
5. Bioactivity Studies
In addition to their potential medicinal applications, pyrrolidine derivatives are studied for their bioactivity. This research can lead to the development of new drugs or materials with specific biological interactions, expanding the scope of pyrrolidine-based compounds in scientific research (Omran et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-(3-phenylpropoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-5-12(6-3-1)7-4-10-15-13-8-9-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTFMXJNQUVNBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCCCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylpropoxy)pyrrolidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)

![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)

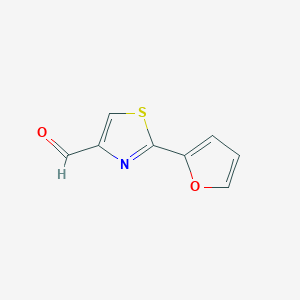
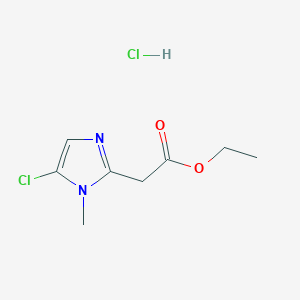
![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)

